1-Chloro-4-(2,2-dimethylpropyl)benzene
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Overview
Description
1-Chloro-4-(2,2-dimethylpropyl)benzene is an organic compound with the molecular formula C11H15Cl. It is a derivative of benzene, where a chlorine atom is substituted at the first position and a 2,2-dimethylpropyl group is attached at the fourth position. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(2,2-dimethylpropyl)benzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 2-chloro-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as the laboratory synthesis. The process involves large-scale Friedel-Crafts alkylation, where benzene is reacted with 2-chloro-2-methylpropane under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2,2-dimethylpropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkylbenzene.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reduction.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products are benzoic acid derivatives.
Reduction: The primary product is the corresponding alkylbenzene.
Scientific Research Applications
1-Chloro-4-(2,2-dimethylpropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2,2-dimethylpropyl)benzene in chemical reactions involves the formation of a carbocation intermediate during the Friedel-Crafts alkylation. This carbocation then reacts with benzene to form the final product. The molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2,4-dimethylbenzene
- 1-Chloro-2-(chloromethyl)benzene
- 1-Chloro-3-(2,2-dimethylpropyl)benzene
Uniqueness
1-Chloro-4-(2,2-dimethylpropyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
26110-93-0 |
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Molecular Formula |
C11H15Cl |
Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-chloro-4-(2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C11H15Cl/c1-11(2,3)8-9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
WKGSEEIZUQHILS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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